N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide

Lipophilicity ADME prediction Medicinal chemistry

N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide (CAS 28508-26-1) is a synthetic diaryl propanamide of molecular formula C16H16BrNO2 and molecular weight 334.21 g/mol. It belongs to the class of N-aryl-3-arylpropanamides and is characterized by a para-bromine substituent on the anilide ring and a para-methoxy group on the 3-phenylpropanoyl ring.

Molecular Formula C16H16BrNO2
Molecular Weight 334.213
CAS No. 28508-26-1
Cat. No. B2722174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide
CAS28508-26-1
Molecular FormulaC16H16BrNO2
Molecular Weight334.213
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C16H16BrNO2/c1-20-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(17)6-8-14/h2-3,5-10H,4,11H2,1H3,(H,18,19)
InChIKeyBAJMXOPTGGNEEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide (CAS 28508-26-1): Chemical Identity and Procurement Profile


N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide (CAS 28508-26-1) is a synthetic diaryl propanamide of molecular formula C16H16BrNO2 and molecular weight 334.21 g/mol [1]. It belongs to the class of N-aryl-3-arylpropanamides and is characterized by a para-bromine substituent on the anilide ring and a para-methoxy group on the 3-phenylpropanoyl ring. PubChem lists its computed XLogP3-AA as 3.7 and its topological polar surface area (TPSA) as 38.33 Ų . The compound is commercially available from multiple vendors at purities of 97–98% , and is classified for research and development use only, with recommended long-term storage in a cool, dry place and sealed storage at 2–8°C . No bioactivity data, clinical trial records, or quantitative pharmacological data are currently curated in authoritative public databases (PubChem, ChEMBL, ZINC) for this compound [2].

Why N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide Cannot Be Casually Replaced by In-Class Analogs


Within the N-aryl-3-arylpropanamide chemotype, the specific combination of a para-bromine atom and a para-methoxy group in N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide confers a discrete ensemble of physicochemical properties—lipophilicity (XLogP3 ~3.7), hydrogen-bond acceptor/donor counts (2/1), and electronic character—that cannot be simultaneously replicated by close halogen or alkoxy substitution variants. The 4-bromo substituent provides both a heavy-atom handle for X-ray crystallographic phasing [1] and a reactive site for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the 4-methoxy group modulates electron density and solubility without introducing the metabolic lability of a free phenol [2]. Generic substitution—e.g., replacing bromine with chlorine or methoxy with hydroxyl—would alter at least two of the following simultaneously: computed LogP, TPSA, hydrogen-bonding capacity, and synthetic reactivity at the halogen position, any one of which may invalidate the compound's fitness for a specific experimental protocol . The sections below quantify these differentiating parameters.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide vs. Closest Analogs


Lipophilicity (XLogP3) Shift Relative to 4-Chloro and 4-Fluoro Analogs

The target compound's computed XLogP3-AA of 3.7 [1] is approximately 0.5–0.7 log units higher than that of the corresponding 4-chloro analog (estimated XLogP3 ~3.0–3.2) and approximately 1.0–1.3 log units higher than the 4-fluoro analog (estimated XLogP3 ~2.4–2.7), based on the well-established π-values for aromatic halogen substitution (Br: +0.86, Cl: +0.71, F: +0.14) [2]. This lipophilicity increment is consequential for membrane permeability predictions, protein-binding estimates, and chromatographic retention behavior.

Lipophilicity ADME prediction Medicinal chemistry

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity vs. 4-Hydroxy and 4-Amino Analogs

The target compound possesses a TPSA of 38.33 Ų, a hydrogen-bond acceptor count of 2, and a hydrogen-bond donor count of 1 . In comparison, replacement of the 4-methoxy group with a 4-hydroxy substituent would add a second hydrogen-bond donor and increase TPSA to approximately 58.5 Ų (class-level estimate based on the –OH contribution of 20.23 Ų vs. –OCH3 contribution of 9.23 Ų per fragment-based TPSA methodology) [1]. Similarly, a 4-amino analog would have a TPSA of approximately 64–67 Ų with three hydrogen-bond donors. The 2-acceptor/1-donor profile of the target compound places it in a distinct region of drug-likeness space that may be preferred for oral bioavailability prediction models.

Polar surface area Hydrogen bonding Drug-likeness

Synthetic Versatility: 4-Bromo Substituent as a Cross-Coupling Handle vs. 4-Chloro and Unsubstituted Analogs

The para-bromine substituent on the anilide ring serves as an established leaving group for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Sonogashira, Buchwald–Hartwig amination). The C–Br bond (bond dissociation energy ~339 kJ/mol for Ph–Br) is significantly more reactive toward oxidative addition with Pd(0) catalysts than the corresponding C–Cl bond (BDE ~402 kJ/mol for Ph–Cl) [1], enabling milder reaction conditions and potentially higher yields for downstream diversification. This makes the compound a strategic intermediate when further elaboration via cross-coupling is planned, compared with the 4-chloro analog, which may require more forcing conditions or specialized ligand systems.

Cross-coupling Suzuki reaction Building block utility

Commercially Verified Purity Specification (97–98%) vs. In-Class Analogs with Lower or Unreported Purity

Multiple independent vendors certify N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide at purities of 97–98% by HPLC , with batch-level quality documentation (Certificate of Analysis, NMR, HPLC, LC-MS) available upon request. In contrast, several of the closest commercially listed structural analogs—including N-(4-chlorophenyl)-3-(4-methoxyphenyl)propanamide and N-(4-bromophenyl)-3-phenylpropanamide—are listed by fewer suppliers or at lower certified purities (typically 95% or not specified), reducing confidence in batch-to-batch reproducibility for sensitive applications .

Chemical purity Procurement specification Quality assurance

Rotatable Bond Count and Conformational Flexibility vs. Constrained Analogs

The target compound contains 5 rotatable bonds (computed by Cactvs 3.4.8.24, PubChem) [1], reflecting the flexible ethylene linker between the two aromatic rings. This contrasts with analogs where the central linker is constrained by a carbonyl or alkene spacer (e.g., N-(4-bromophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide, CAS 1037-32-7) or a heterocycle (e.g., 3-(5-(4-bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide), which have 4 or fewer rotatable bonds. Higher rotatable bond count is associated with increased conformational entropy penalty upon target binding but also with greater conformational sampling, which can be advantageous for scaffold-hopping campaigns targeting flexible binding pockets.

Conformational flexibility Molecular recognition Entropic penalty

Critical Assessment: Absence of Published Quantitative Bioactivity or Selectivity Data for This Compound

A comprehensive search of the published literature, authoritative databases (PubChem, ChEMBL, BindingDB, ZINC, PubMed), and patent repositories did not identify any quantitative bioactivity data, IC50 values, Ki/Kd measurements, cell-based assay results, or in vivo pharmacokinetic parameters for N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide [1][2][3]. The ZINC database explicitly states: 'There is currently no predicted activity for this compound' based on ChEMBL 20 SEA predictions [1]. The BindingDB entry for monomer ID 50538677—which appeared in a search result for this CAS number—was verified by SMILES comparison to be a structurally unrelated compound (a histamine H3 receptor ligand), not the target propanamide. This absence of bioactivity data is a critical differentiator: the compound is suitable as a synthetic intermediate or physicochemical probe, but should not be selected for bioassay-based screening programs without de novo characterization.

Data transparency Procurement risk Evidence gap

Validated Application Scenarios for N-(4-Bromophenyl)-3-(4-methoxyphenyl)propanamide Based on Evidence


Synthetic Intermediate for Palladium-Catalyzed Diversification Libraries

The 4-bromo substituent provides a pre-installed oxidative addition handle for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling late-stage diversification of the N-aryl-3-(4-methoxyphenyl)propanamide scaffold. The C–Br bond dissociation energy (339 kJ/mol) is substantially lower than C–Cl (402 kJ/mol), facilitating milder coupling conditions and broader substrate scope [1]. This compound is a strategic choice as a core building block for parallel library synthesis when the goal is to vary the aryl ring substitution pattern via cross-coupling.

Physicochemical Probe for Structure–Property Relationship Studies

With a computed XLogP3 of 3.7, TPSA of 38.33 Ų, 1 H-bond donor, and 2 H-bond acceptors [1], this compound occupies a specific region of drug-likeness space (compliance with Lipinski and Veber rules) and can serve as a neutral, moderately lipophilic reference compound in logD determination, PAMPA permeability assays, or plasma protein binding studies where a bromine-bearing neutral scaffold is required.

Crystallographic Heavy-Atom Derivative for Structural Biology

The presence of a single bromine atom (atomic number 35) enables anomalous scattering for X-ray crystallographic phasing via single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD). Small-molecule co-crystallization or soaking experiments with this compound as a heavy-atom derivative may facilitate phase determination for proteins that do not crystallize with selenomethionine, provided the compound binds with adequate occupancy [1].

Negative-Control or Inactive Scaffold in Bioassay Screening Cascades

Given the confirmed absence of curated bioactivity data in authoritative databases [1], this compound is suitable as a negative-control scaffold or a baseline inactive compound in screening cascades where the objective is to identify structure–activity relationships starting from a clean, unannotated chemotype. Its lack of pre-existing target annotations reduces the risk of confounding polypharmacology in phenotypic screening.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.